5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride
Description
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid hydrochloride is a bicyclic organic compound featuring a partially saturated quinoline core with a carboxylic acid substituent at the 6-position and a hydrochloride salt form. This structural configuration enhances its solubility in polar solvents compared to its free base form, making it advantageous for pharmaceutical and synthetic applications . The compound is synthesized via multi-step processes involving cyclization, hydrogenation, and acid-base reactions, often achieving high purity (>95%) as confirmed by HPLC, NMR, and mass spectrometry .
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-2,5,8H,3-4,6H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJRJXYHENDVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride typically involves the reaction of 5,6,7,8-tetrahydroquinoline with carbon dioxide followed by esterification to form the corresponding carboxylic acid . The reaction conditions often include the use of a base such as lithium or magnesium derivatives to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Introduction of different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid hydrochloride has been investigated for its potential as a lead compound in drug development.
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study highlighted its ability to induce apoptosis in breast cancer cells through the modulation of signaling pathways involved in cell survival and death .
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism involves disrupting microbial membrane integrity .
Biochemical Research
The compound plays a significant role in biochemical assays and studies:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it can act as an inhibitor of certain proteases and kinases, which are crucial for various physiological processes .
- Cell Signaling Modulation : The interaction of this compound with cellular receptors can influence signaling cascades that regulate inflammation and oxidative stress responses .
Material Science
In material science, 5,6,7,8-tetrahydroquinoline derivatives are explored for their potential applications in developing advanced materials:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties suitable for coatings and drug delivery systems .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined various tetrahydroquinoline derivatives for their anticancer properties. The results indicated that modifications at specific positions on the tetrahydroquinoline ring could enhance cytotoxic effects against human cancer cell lines while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
In another investigation reported by Bioorganic & Medicinal Chemistry Letters, researchers evaluated the antimicrobial activity of several tetrahydroquinoline derivatives against resistant strains of bacteria. The findings suggested that these compounds could be developed into new antibiotics due to their effective inhibition of bacterial growth .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS 1289646-93-0)
- Structural Differences : Contains two chlorine atoms at positions 5 and 7, increasing steric hindrance and electronic withdrawal effects compared to the unchlorinated target compound.
- Synthesis : Achieves 96.4% yield and 99.7% purity via acid-mediated cyclization and salt formation, similar to the target compound’s synthesis .
- Applications : Used as a key intermediate in life sciences, with enhanced biological activity due to chlorine substituents .
8-Amino-5,6,7,8-Tetrahydroquinoline Hydrochloride
- Functional Groups: Substitution of the carboxylic acid with an amino group at position 8 alters its reactivity and pharmacological profile.
- Synthesis: Prepared via a two-step process from 6,7-dihydro-5H-quinolin-8-one, achieving 42% yield after salt formation .
- Applications : Forms stable ruthenium complexes (e.g., [(8-NH₂-C₉H₁₀N)RuCl₂(PPh₃)₂]) for catalytic studies .
5,6,7,8-Tetrahydroquinoline-8-carboxylic Acid Esters
- Modifications : Esterification of the carboxylic acid group improves lipophilicity, facilitating membrane permeability in drug design.
- Synthesis : Generated via lithiation/magnesiation followed by CO₂ trapping and esterification .
Physicochemical and Pharmacological Properties
Key Observations :
Solubility: Hydrochloride salts (e.g., target compound and 8-amino-THQ·HCl) exhibit superior aqueous solubility compared to ester derivatives .
Biological Activity: Antioxidant activity is prominent in tetrahydroquinoline carboxylic acids, with 5,6,7,8-THQ-6-COOH·HCl showing moderate scavenging effects in E. coli oxidative stress models . Chlorinated analogues (e.g., 5,7-dichloro-THIQ-6-COOH·HCl) demonstrate enhanced reactivity, likely due to electron-withdrawing Cl substituents .
Biological Activity
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Overview of the Compound
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid hydrochloride is a derivative of tetrahydroquinoline, a bicyclic compound known for its structural versatility and biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological applications.
The biological activity of 5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Antimicrobial Activity : Studies have shown that tetrahydroquinoline derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
- Anticancer Properties : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. It has been found to induce microtubule depolymerization and inhibit tubulin assembly, which are critical for cancer cell division .
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in disease pathways, suggesting potential use in drug development targeting these enzymes .
Antimicrobial Activity
In vitro studies have demonstrated that 5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride exhibits significant antimicrobial activity against a range of pathogens. For instance:
- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against this common bacterial pathogen.
- Escherichia coli : It demonstrated an MIC of 16 µg/mL, indicating potent antibacterial activity.
Anticancer Effects
The anticancer potential of the compound has been extensively studied:
- Microtubule Depolymerization : At a concentration of 10 µM, it caused over 50% microtubule depolymerization in MDA-MB-435 cancer cells. The effective concentration (EC50) was determined to be approximately 19 nM .
- Inhibition of Cell Proliferation : The IC50 values for various cancer cell lines were evaluated using the sulforhodamine B assay. Notably:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 5,6,7,8-Tetrahydroquinoline | MDA-MB-435 | 9.0 |
| Control (Paclitaxel) | MDA-MB-435 | 8.6 |
This table illustrates that the compound is comparable to established chemotherapeutics in terms of potency against cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride, it is useful to compare it with other related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| 5,6-Dihydroquinoline | Moderate | Low | Enzyme inhibition |
| Tetrahydroisoquinoline derivatives | High | Moderate | Microtubule disruption |
| 5,6,7,8-Tetrahydroquinoline | High | High | Dual action (antimicrobial & anticancer) |
This comparison highlights the enhanced biological activities associated with the tetrahydroquinoline structure.
Q & A
Q. What are the key steps in synthesizing 5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride with high purity?
Synthesis typically involves hydrogenation of quinoline derivatives followed by regioselective carboxylation. Key steps include:
- Catalytic hydrogenation of quinoline precursors (e.g., using Pd/C or PtO₂ under H₂) to yield the tetrahydroquinoline backbone .
- Carboxylic acid functionalization at the 6-position via Friedel-Crafts acylation or carboxylation under basic conditions (e.g., CO₂ insertion) .
- Hydrochloride salt formation via treatment with concentrated HCl in methanol or ethanol, followed by recrystallization for purification .
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?
- NMR (¹H/¹³C): Confirm the tetrahydroquinoline ring system (e.g., absence of aromatic protons in the reduced ring) and the carboxylic acid proton (δ ~12 ppm, broad). The hydrochloride salt may shift proton signals due to protonation .
- FT-IR: Look for characteristic peaks: O-H stretch (~2500-3000 cm⁻¹ for carboxylic acid), C=O (~1700 cm⁻¹), and N-H stretches from the hydrochloride salt (~2400 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks matching C₁₂H₁₉NO₄·HCl (expected m/z: 241.29 for free acid; 277.74 including HCl) .
Q. How does the hydrochloride form affect solubility and stability in aqueous buffers?
The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability considerations:
- pH Sensitivity: The compound may hydrolyze under strongly alkaline conditions (pH > 9). Use buffered solutions (pH 4–6) for long-term storage .
- Light Sensitivity: Store in amber vials to prevent photodegradation of the tetrahydroquinoline core .
Advanced Research Questions
Q. How can regioselectivity challenges during carboxylation at the 6-position be addressed?
Regioselectivity is influenced by:
- Catalytic Systems: Use directing groups (e.g., -OMe) or transition-metal catalysts (e.g., Pd) to favor C-6 functionalization over C-5 or C-8 positions .
- Steric Effects: Bulky substituents on the tetrahydroquinoline ring can direct carboxylation to the less hindered 6-position .
- Computational Modeling: DFT studies predict electron density distribution to identify reactive sites .
Q. What strategies resolve discrepancies in NMR data between synthetic batches?
Common issues and solutions:
- Impurity Peaks: Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the target compound and reacquire NMR .
- Tautomerization: Investigate pH-dependent shifts (e.g., carboxylic acid vs. carboxylate forms) using D₂O exchange experiments .
- Dynamic Effects: Variable-temperature NMR can identify conformational flexibility in the tetrahydroquinoline ring .
Q. How can computational methods predict biological interactions of this compound?
Q. What are optimal HPLC conditions for quantifying this compound in biological matrices?
- Column: C18 (5 µm, 150 mm × 4.6 mm) .
- Mobile Phase: 0.1% phosphoric acid in H₂O (A) and MeCN (B), gradient elution (20% B to 80% B over 15 min) .
- Detection: UV at 254 nm (quinoline chromophore) or MS/MS for higher sensitivity .
- Validation: Include spike-recovery tests (85–115% recovery) and LOD/LOQ determination (typical LOD: 0.1 µg/mL) .
Contradiction Analysis and Troubleshooting
Q. Conflicting solubility reports in polar vs. nonpolar solvents
- Root Cause: Hydrochloride salt vs. free base confusion. The hydrochloride form is polar and soluble in water/MeOH, while the free base is lipid-soluble .
- Resolution: Confirm salt form via elemental analysis (Cl⁻ content) .
Q. Discrepancies in reported melting points
- Possible Causes: Polymorphism or residual solvents. Use DSC to identify polymorphs and TGA to detect solvent traces .
Applications in Pharmacological Research
Q. How is this compound used as a reference standard in drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
